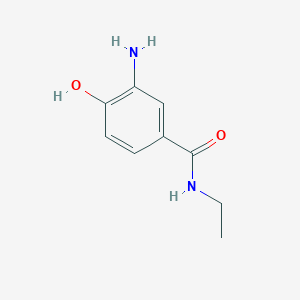

3-amino-N-ethyl-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-amino-N-ethyl-4-hydroxybenzamide |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-9(13)6-3-4-8(12)7(10)5-6/h3-5,12H,2,10H2,1H3,(H,11,13) |

InChI Key |

XIENPRDEHTZGHA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino N Ethyl 4 Hydroxybenzamide

Development of Novel Synthetic Pathways to 3-Amino-N-ethyl-4-hydroxybenzamide

The synthesis of this compound typically involves a multi-step process, beginning with the synthesis of a key precursor, followed by a reduction step to form the final amine.

Optimization of Precursor Synthesis (e.g., N-ethyl-4-hydroxy-3-nitrobenzamide)

A related synthesis involves the nitration of pyrazole, followed by continuous quenching, neutralization, extraction, and separation to yield 4-nitropyrazole with high purity and productivity. researchgate.net While not a direct precursor, this highlights methods for introducing nitro groups into aromatic systems, a key step in the synthesis of related compounds.

Hydrogenation and Reduction Strategies for Amine Formation

The conversion of the nitro group in N-ethyl-4-hydroxy-3-nitrobenzamide to an amino group is a critical step. Catalytic hydrogenation is a common and effective method. This typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a catalyst, such as palladium on carbon (Pd/C). google.com For example, 3-nitro-4-hydroxybenzoic acid can be reduced using a Pd/C catalyst under hydrogen pressure (0.50 ~ 1.50 MPa) at 95-100 °C to form 3-amino-4-hydroxybenzoic acid. google.com

Alternative reduction methods include the use of reducing agents like tin(II) chloride in hydrochloric acid. chemicalbook.com Borohydrides, such as sodium borohydride, can also be employed, often in combination with transition metals to enhance their reactivity for the reduction of aromatic nitro compounds. mdpi.com

Comparison of Batch versus Flow Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its precursors can be carried out using either traditional batch chemistry or modern continuous flow chemistry. Each approach offers distinct advantages. labmanager.com

Batch Chemistry: This is the conventional method where reactants are combined in a single vessel and the reaction proceeds over time. labmanager.com It is well-suited for exploratory synthesis and low-volume production due to its flexibility. labmanager.com However, scaling up batch reactions can present challenges related to mixing, heat transfer, and safety. researchgate.net

Flow Chemistry: In this approach, reactants are continuously pumped through a reactor. nhsjs.com Flow chemistry often leads to faster reactions, improved heat and mass transfer, enhanced safety, and easier scalability. nhsjs.combeilstein-journals.org For industrial production, continuous flow can offer significant advantages in terms of efficiency and consistency. researchgate.net The efficient mixing in microreactors can minimize the formation of byproducts. beilstein-journals.org

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Ideal for small-scale, exploratory synthesis. labmanager.com | Offers seamless scalability for large-scale production. labmanager.com |

| Reaction Time | Can be longer due to mass and heat transfer limitations. beilstein-journals.org | Often results in significantly shorter reaction times. nhsjs.com |

| Process Control | Good for stepwise additions and in-situ monitoring. labmanager.com | Allows for precise control over reaction parameters. nhsjs.com |

| Safety | Can pose risks with exothermic or hazardous reactions at scale. researchgate.net | Inherently safer due to smaller reaction volumes at any given time. nhsjs.com |

| Yield & Purity | May have lower yields and purity due to side reactions. researchgate.net | Can lead to higher yields and selectivity. beilstein-journals.org |

Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations

To explore the structure-activity relationships (SAR) of this compound, modifications can be made to different parts of the molecule.

Modification of the N-Ethyl Moiety

The N-ethyl group can be replaced with other alkyl or aryl groups to investigate the impact of size, lipophilicity, and electronic properties on biological activity. For example, in SAR studies of similar compounds, the ethylamine (B1201723) tail has been modified to include dimethylated and acetylated versions to determine the necessity of a basic primary amine for activity.

Synthesis of Aromatic Ring-Substituted Analogs

The core structure of this compound presents multiple sites for chemical modification, with the aromatic ring being a primary focus for the synthesis of analogs. The introduction of various substituents onto the benzene (B151609) ring can significantly alter the compound's physicochemical and biological properties. mdpi.com While direct synthetic routes for a wide array of ring-substituted analogs of this compound are not extensively detailed in readily available literature, the synthesis of substituted benzamides, in general, is a well-established field. These methodologies can be adapted to produce derivatives of the target compound.

A common strategy for creating ring-substituted analogs involves starting with an already substituted benzoic acid or aniline (B41778) precursor. For instance, the synthesis of N-substituted benzamide (B126) derivatives has been achieved, and preliminary structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring are critical to the biological activity of these compounds. nih.gov In some cases, the presence of a chlorine atom or a nitro group on the benzene ring has been found to decrease the anti-proliferative activity of certain benzamide derivatives. nih.gov

The synthesis of novel substituted benzamides has also been explored for their potential as anti-inflammatory agents. nih.gov These efforts have led to the creation of a series of compounds with various substitution patterns, which were then evaluated for their biological activity. nih.gov The development of new N-aryl-β-alanine derivatives containing a primary sulfonamide moiety has also been reported, starting from 4-aminobenzene-1-sulfonamide. nih.gov

Furthermore, the synthesis of fluorinated secondary amines through a visible-light-induced multicomponent reaction of aromatic aldehydes, amines, and sodium difluoromethanesulfinate has been investigated, providing a pathway for introducing difluoromethyl groups. researchgate.net

The following table summarizes examples of synthesized aromatic ring-substituted benzamide analogs, highlighting the diversity of achievable substitutions.

| Compound Name | Substituents on Aromatic Ring | Yield (%) | Reference |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide | 2-chloro, 5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) | 77% | mdpi.com |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide | 2-chloro, 5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) | 60% | mdpi.com |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-fluorophenyl)benzamide | 2-chloro, 5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) | 62% | mdpi.com |

| 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 2-chloro, 5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) | 67% | mdpi.com |

| 4-Methylbenzamide | 4-methyl | 89% | mdpi.com |

| 4-Ethylbenzamide | 4-ethyl | 89% | mdpi.com |

| 4-(Chloromethyl)benzamide | 4-chloromethyl | 63% | mdpi.com |

| 4-Fluorobenzamide | 4-fluoro | 91% | mdpi.com |

| 2-Amino-4-chlorobenzamide | 2-amino, 4-chloro | 91% | mdpi.com |

| 2-Amino-4-(trifluoromethyl)benzamide | 2-amino, 4-trifluoromethyl | 86% | mdpi.com |

Green Chemistry Principles in the Synthesis of Benzamide Scaffolds

The principles of green chemistry are increasingly being applied to the synthesis of benzamide scaffolds to reduce the environmental impact of chemical processes. researchgate.net These principles focus on the use of safer solvents, the reduction of waste, and the use of more energy-efficient methods. researchgate.netblazingprojects.com

One of the core tenets of green chemistry is the use of environmentally benign solvents. skpharmteco.com Research has been conducted to identify greener alternatives to traditional volatile organic compounds (VOCs). researchgate.net Deep eutectic solvents (DESs) have emerged as a promising alternative to VOCs for various applications. researchgate.net The selection of greener solvents is a critical aspect, with a focus on those that are less toxic and have a smaller environmental footprint. skpharmteco.commdpi.com For the synthesis of benzamides, water has been explored as a clean solvent for the aminolysis of nitriles catalyzed by cesium hydroxide (B78521). mdpi.com

The development of eco-friendly synthetic methods, such as those utilizing microwave irradiation or ultrasound, has also been a focus of research. researchgate.net These methods can often lead to higher yields in shorter reaction times compared to conventional heating. researchgate.net For instance, the synthesis of N-phenacylbenzimidazoles has been achieved in high yields through N-alkylation reactions under green conditions. researchgate.net

Another key principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. researchgate.net The use of catalysts that can be recycled and reused is also a significant aspect of green chemistry in benzamide synthesis.

The following table summarizes the application of green chemistry principles in the synthesis of benzamide scaffolds.

| Green Chemistry Principle | Application in Benzamide Synthesis | Research Findings | Reference |

| Safer Solvents | Replacement of volatile organic compounds (VOCs) with greener alternatives. | Deep eutectic solvents (DESs) and water have been explored as more sustainable reaction media. researchgate.netmdpi.com The use of greener ethereal solvents like CPME or 2-MeTHF has also been investigated. researchgate.net | researchgate.netmdpi.commdpi.com |

| Use of Renewable Feedstocks | Utilization of starting materials from renewable sources. | While not extensively detailed for benzamides, this is a general principle of green chemistry. | researchgate.net |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthesis and deprotection steps. | The development of direct synthetic routes is a key goal. | researchgate.net |

| Catalysis | Employing catalytic reagents over stoichiometric ones. | Cesium hydroxide has been used as a catalyst for the aminolysis of nitriles in water. mdpi.com | mdpi.com |

| Design for Energy Efficiency | Using energy-efficient methods like microwave or ultrasound irradiation. | Microwave and ultrasound have been shown to improve yields and reduce reaction times in the synthesis of N-substituted benzimidazoles. researchgate.net | researchgate.net |

| Waste Prevention | Designing syntheses to prevent waste generation. | The use of water as a solvent and efficient catalytic systems contributes to waste reduction. mdpi.com | mdpi.comresearchgate.net |

The continuous effort to incorporate green chemistry principles into the synthesis of benzamide scaffolds is crucial for the development of more sustainable and environmentally friendly pharmaceutical manufacturing processes.

Exploration of Molecular and Cellular Mechanisms of 3 Amino N Ethyl 4 Hydroxybenzamide

Investigations of Enzyme Modulation and Inhibition Profiles

The benzamide (B126) functional group is a well-established pharmacophore in a variety of enzyme inhibitors. The potential for 3-amino-N-ethyl-4-hydroxybenzamide to modulate enzyme activity is therefore a primary area of mechanistic interest.

Characterization of Histone Deacetylase (HDAC) Inhibition by Related Benzamides

A significant body of research has focused on benzamide derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. researchgate.netnih.gov HDACs remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression. nih.gov The inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in oncology research. researchgate.net

Structurally related benzamides have demonstrated potent inhibitory activity against Class I HDACs (HDAC1, HDAC2, and HDAC3). researchgate.nettandfonline.com The mechanism of inhibition typically involves the benzamide's carbonyl and amino groups chelating the zinc ion within the active site of the HDAC enzyme. tandfonline.com Studies on N-(2-aminophenyl)-benzamide inhibitors have shown that these compounds can inhibit HDAC1 and HDAC2 at nanomolar concentrations. tandfonline.com The structure-activity relationship of benzamide HDAC inhibitors suggests that the nature and position of substituents on the benzamide ring significantly influence their inhibitory potency and selectivity. tandfonline.comnih.gov

Table 1: Inhibitory Activity of Selected Benzamide Derivatives against HDACs

| Compound/Class | Target HDACs | Potency (IC50) | Key Structural Features |

| N-(2-aminophenyl)-benzamides | HDAC1, HDAC2 | Nanomolar range | N-(2-aminophenyl)-benzamide core |

| Chidamide | Class I HDACs | Subtype-selective inhibition | Benzamide derivative |

| General Benzamides | Class I HDACs | Varies with structure | Presence of a zinc-binding group |

This table is illustrative and based on data for structurally related benzamide compounds, not this compound itself.

Studies on Other Relevant Enzyme Systems (e.g., those involved in cellular pathways)

Beyond HDACs, the 3-amino-4-hydroxybenzamide (B47605) scaffold is present in molecules investigated for their effects on other enzyme systems. For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and tumorigenesis. nih.gov While this compound lacks the sulfonamide group critical for potent CA inhibition, this highlights the potential for this chemical scaffold to be adapted to target different enzyme families. Additionally, the related compound 3-aminobenzamide (B1265367) is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and apoptosis. nih.gov

Receptor Binding and Ligand-Target Interaction Studies

Direct receptor binding studies for this compound are not currently available. However, based on the known interactions of similar benzamide HDAC inhibitors, it is plausible that this compound would bind within the active site of HDAC enzymes. The interaction would likely be driven by the chelation of the catalytic zinc ion by the ortho-amino-benzamide functionality. tandfonline.com The ethylamide and hydroxyl substituents would be expected to form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site channel, influencing binding affinity and isoform selectivity. tandfonline.com

Cellular Pathway Perturbations in In Vitro Models (e.g., cell growth inhibition, apoptosis induction in cancer cell lines)

The downstream cellular effects of HDAC inhibition by benzamides are well-documented and provide a framework for predicting the potential activity of this compound. Inhibition of HDACs by related compounds has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines. researchgate.net For instance, some benzamide derivatives have demonstrated antiproliferative activity against breast cancer cell lines such as MCF-7. tandfonline.com

The induction of apoptosis is a key mechanism of anticancer agents. Benzamide HDAC inhibitors can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. researchgate.net Studies on the related compound 3-aminobenzamide have shown it can protect against radiation-induced apoptosis in certain contexts, highlighting the complex and context-dependent roles of such molecules. nih.gov

Table 2: Potential Cellular Effects of this compound Based on Related Compounds

| Cellular Process | Observed Effect in Related Benzamides | Potential Implication |

| Cell Cycle | Arrest at various phases (e.g., G1, G2/M) | Inhibition of cancer cell proliferation |

| Apoptosis | Induction in cancer cells | Elimination of malignant cells |

| Gene Expression | Upregulation of tumor suppressor genes | Restoration of normal cellular control |

| Cell Differentiation | Induction in some cancer cell types | Maturation of cancer cells to a less malignant state |

This table represents potential effects inferred from studies on structurally similar benzamide HDAC inhibitors.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

In the absence of empirical data, computational methods offer a valuable tool for predicting the potential interactions and mechanism of action of this compound.

Molecular Docking and Dynamics Simulations with Proposed Targets

Molecular docking studies of benzamide derivatives with HDACs have provided critical insights into their binding modes. tandfonline.com These studies consistently show the importance of the zinc-binding group in anchoring the inhibitor to the active site. For this compound, docking simulations could predict its binding orientation within the active site of various HDAC isoforms. The N-ethyl group and the 4-hydroxy substituent could be modeled to explore their potential interactions with specific amino acid residues, which could inform predictions about its inhibitory activity and selectivity.

Molecular dynamics simulations could further be employed to assess the stability of the predicted binding pose and to understand the dynamic behavior of the ligand-enzyme complex over time. Such simulations have been used to validate the binding models of other benzamide HDAC inhibitors. tandfonline.com

Quantum Chemical Calculations for Reactive Sites

To elucidate the reactive behavior of this compound at a subatomic level, quantum chemical calculations are employed. These computational methods, rooted in the principles of quantum mechanics, provide a theoretical framework to predict the regions of a molecule most susceptible to chemical reactions. By modeling the electronic structure, these calculations can identify sites prone to electrophilic and nucleophilic attack, offering invaluable insights into the molecule's potential interactions with biological targets.

The primary methodologies utilized in these theoretical studies often involve Density Functional Theory (DFT), a computational approach that calculates the electronic structure of atoms, molecules, and solids. Through DFT, key parameters such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting areas prone to nucleophilic attack.

Another critical tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich regions (negative potential), which are attractive to electrophiles, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

While specific, in-depth published research focusing exclusively on the quantum chemical calculations for this compound is not extensively available in the public domain, the application of these standard computational chemistry principles allows for a theoretical deduction of its reactive sites. Based on the known functional groups of the molecule—the amino group (-NH2), the hydroxyl group (-OH), the amide group (-CONH-), and the ethyl group (-CH2CH3) attached to the nitrogen—a qualitative prediction of its reactivity can be made.

The amino and hydroxyl groups, being electron-donating, are expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to their locations. This would suggest these as likely sites for electrophilic attack. The carbonyl oxygen of the amide group, with its lone pairs of electrons, would be a primary site for electrophilic interaction. Conversely, the carbonyl carbon is electron-deficient and thus a prime target for nucleophilic attack. The acidic protons of the amino and hydroxyl groups could also be involved in reactions.

A hypothetical representation of the data that would be generated from such a study is presented in the tables below. These tables are illustrative of the kind of data that quantum chemical calculations would provide.

Hypothetical Frontier Molecular Orbital Analysis

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -5.8 | Primarily on the amino group and the aromatic ring. |

| LUMO | -1.2 | Predominantly located on the carbonyl carbon and the aromatic ring. |

Hypothetical Molecular Electrostatic Potential (MEP) Analysis

| Region | Electrostatic Potential (kcal/mol) | Implication for Reactivity |

| Oxygen atom of the carbonyl group | -55 | Strongest site for electrophilic attack. |

| Nitrogen atom of the amino group | -30 | Site for electrophilic attack. |

| Hydrogen atoms of the amino group | +25 | Site for nucleophilic attack. |

| Hydrogen atom of the hydroxyl group | +40 | Strong site for nucleophilic attack. |

| Carbonyl carbon | +50 | Strongest site for nucleophilic attack. |

Preclinical Biological Activity Assessment of 3 Amino N Ethyl 4 Hydroxybenzamide and Its Derivatives

In Vitro Pharmacological Profiling

No data is available.

Antiproliferative Activity in Cancer Cell Lines

No data is available.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

No data is available.

Anti-inflammatory Effects in Cellular Assays

No data is available.

Mechanistic Studies in Animal Models (e.g., target engagement, biomarker modulation)

No data is available.

Pharmacodynamic Studies in Preclinical Systems (excluding human data)

No data is available.

In-depth Analysis of 3-amino-N-ethyl-4-hydroxybenzamide: A Review of Structure-Activity and Structure-Property Relationships

The exploration of a chemical compound's therapeutic potential and physicochemical characteristics hinges on a thorough understanding of its structure-activity relationship (SAR) and structure-property relationship (SPR). These studies are fundamental in medicinal chemistry and drug design, providing insights into how the molecular structure of a compound influences its biological activity and its physical properties. For the specific compound, this compound, a detailed investigation into these aspects is crucial for elucidating its potential applications and for guiding the synthesis of more potent and selective analogs.

However, a comprehensive review of scientific databases and literature reveals a significant gap in the research pertaining directly to this compound. While numerous studies have been conducted on related benzamide (B126) and aminobenzamide structures, the specific SAR, quantitative structure-activity relationship (QSAR), impact of substituent modifications, and conformational analysis of this compound have not been the primary focus of published research.

This lack of specific data prevents a detailed discussion on the following key areas as they pertain directly to this compound:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Biochemical and Biosynthetic Pathways Involving Hydroxybenzamide and Aminohydroxybenzoic Acid Structures

Biosynthesis of Precursors (e.g., 3-amino-4-hydroxybenzoic acid) in Microorganisms

The biosynthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a key precursor, is a subject of significant interest, particularly within the domain of microbial biotechnology. Unlike many aromatic compounds that are synthesized via the well-known shikimate pathway, 3,4-AHBA is formed through a distinct route in certain microorganisms. researchgate.netnih.gov

Notably, the actinomycete Streptomyces griseus is a natural producer of 3,4-AHBA, where it acts as an intermediate in the biosynthesis of the antibiotic grixazone. researchgate.net The genetic blueprint for this synthesis has been successfully transferred to other industrially relevant bacteria. Researchers have engineered strains of Corynebacterium glutamicum and Streptomyces lividans to produce 3,4-AHBA from renewable feedstocks like glucose and xylose. researchgate.netnih.govnih.gov This metabolic engineering approach holds promise for the sustainable production of 3,4-AHBA, which is a valuable biomonomer for high-performance plastics. nih.govnih.gov

The biosynthetic pathway of 3,4-AHBA in Streptomyces griseus is a concise and efficient two-step enzymatic process that diverges from the canonical shikimate pathway. nih.gov

The Streptomyces Pathway for 3,4-AHBA Synthesis:

The formation of the 3,4-AHBA aromatic ring is catalyzed by two key enzymes, GriH and GriI, encoded by the griH and griI genes, respectively. researchgate.netnih.gov The pathway begins with the condensation of two primary metabolites:

L-aspartate-4-semialdehyde (ASA): A C4 metabolite derived from the aspartate family of amino acids. nih.govnih.gov

Dihydroxyacetone phosphate (B84403) (DHAP): A C3 intermediate from the glycolysis pathway. nih.gov

The reaction proceeds through an aldol (B89426) condensation, followed by cyclization and aromatization to yield 3,4-AHBA. nih.gov This pathway is notable for its directness in forming the aromatic ring from central carbon metabolism intermediates.

Context: The Chorismate Pathway:

While 3,4-AHBA synthesis in Streptomyces is distinct, it is important to understand the more common route for aromatic compound biosynthesis: the shikimate pathway. This seven-step catalytic process converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into the crucial branch-point intermediate, chorismate . Chorismate is the precursor for a vast array of vital compounds, including the aromatic amino acids (phenylalanine, tyrosine, tryptophan) and many secondary metabolites. The enzyme chorismate mutase catalyzes the first committed step in the branch leading to phenylalanine and tyrosine. The shikimate pathway is essential for bacteria, plants, and fungi but is absent in animals, making its enzymes attractive targets for antimicrobial agents.

| Enzyme/Gene | Organism Example | Pathway | Function | Precursors | Product |

|---|---|---|---|---|---|

| GriH & GriI | Streptomyces griseus | 3,4-AHBA Biosynthesis | Catalyze aldol condensation, cyclization, and aromatization | L-aspartate-4-semialdehyde, Dihydroxyacetone phosphate | 3-Amino-4-hydroxybenzoic acid |

| Chorismate Mutase | E. coli, M. tuberculosis, Plants | Shikimate Pathway | Catalyzes rearrangement of chorismate | Chorismate | Prephenate |

Isotopic labeling is a powerful technique used to decipher the biosynthetic origins of complex molecules. By feeding microorganisms with precursors enriched with stable isotopes like ¹³C, researchers can trace the path of these atoms into the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

While specific isotopic labeling studies for 3,4-AHBA are not extensively documented in the reviewed literature, the biosynthesis of the closely related compound 3-amino-5-hydroxybenzoic acid (AHBA) , a key building block for the ansamycin (B12435341) class of antibiotics (e.g., rifamycin), has been thoroughly investigated. wikipedia.orgnih.gov Early studies using ¹³C-labeled acetate (B1210297) and propionate (B1217596) confirmed the polyketide origin of the rifamycin (B1679328) ansa chain. The origin of the AHBA moiety, a C₇N unit, was initially unknown. wikipedia.org

Subsequent detailed reviews and molecular analyses of the rifamycin biosynthetic gene cluster revealed the "aminoshikimate pathway". nih.govnih.gov This pathway utilizes precursors from central metabolism. The identification of L-aspartate-4-semialdehyde (derived from the C4 dicarboxylic acid oxaloacetate) and dihydroxyacetone phosphate (DHAP) as the direct precursors for the analogous 3,4-AHBA synthesis strongly implies that isotopic labeling with ¹³C-enriched aspartate or glycerol (B35011) would demonstrate the incorporation of these precursors, confirming the biosynthetic origin from the oxaloacetate family and glycolysis. nih.govnih.gov

Metabolic Transformations of 3-Amino-N-ethyl-4-hydroxybenzamide in In Vitro and Animal Systems (excluding human metabolism)

Direct metabolic studies on the specific compound this compound in in vitro or animal systems are not available in the surveyed scientific literature. However, based on its chemical structure, its metabolic fate can be predicted by examining the established metabolic pathways for structurally related compounds, such as N-substituted amides and aromatic amines, which are extensively studied in preclinical models. nih.govnih.govfrontiersin.org

In vitro metabolism studies typically utilize liver subcellular fractions (microsomes, S9) or cultured hepatocytes from various animal species (e.g., rat, dog, monkey) to identify potential metabolic pathways and the enzymes involved, such as Cytochrome P450 (CYP) oxidases. frontiersin.orgnih.govadmescope.com

Based on its structure, the following metabolic transformations are plausible for this compound in animal systems:

N-Dealkylation: The removal of the N-ethyl group is a highly probable metabolic route. nih.govnih.gov This reaction, specifically N-de-ethylation, is a common metabolic pathway for many xenobiotics catalyzed by CYP enzymes in liver microsomes. This transformation would yield the primary amide, 3-amino-4-hydroxybenzamide (B47605). nih.govscispace.com

Aromatic Hydroxylation: The aromatic ring could undergo further hydroxylation, although the existing hydroxyl group may influence the position of further oxidation.

Conjugation: The phenolic hydroxyl group and the aromatic amino group are susceptible to Phase II conjugation reactions. These reactions, occurring primarily in the liver, increase water solubility to facilitate excretion. Common conjugations include glucuronidation (via UGTs) and sulfation (via SULTs). The primary amino group could also undergo acetylation (via NATs). admescope.com

| Metabolic Reaction | Description | Potential Metabolite | Enzyme Family Involved | Common In Vitro Model |

|---|---|---|---|---|

| N-De-ethylation | Removal of the ethyl group from the amide nitrogen. | 3-Amino-4-hydroxybenzamide | Cytochrome P450 (CYP) | Rat/Dog/Monkey Liver Microsomes |

| Glucuronidation | Attachment of glucuronic acid to the hydroxyl or amino group. | Glucuronide conjugate | UDP-glucuronosyltransferases (UGTs) | Hepatocytes, Liver S9 Fractions |

| Sulfation | Attachment of a sulfo group to the hydroxyl or amino group. | Sulfate conjugate | Sulfotransferases (SULTs) | Hepatocytes, Liver Cytosol |

| Acetylation | Attachment of an acetyl group to the amino group. | N-acetylated conjugate | N-acetyltransferases (NATs) | Hepatocytes, Liver Cytosol |

Role of Related Compounds as Secondary Metabolites or Precursors

Aminohydroxybenzoic acid derivatives are important natural products and serve as crucial precursors for a range of valuable compounds, from antibiotics to advanced materials. researchgate.netwikipedia.org

Precursors to Bioplastics: 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a key monomer for the synthesis of polybenzoxazole (PBO) polymers. researchgate.netresearchgate.net These high-performance bioplastics exhibit exceptional thermal stability and mechanical strength, making them desirable for advanced applications. The microbial production of 3,4-AHBA from renewable resources is a significant step towards creating sustainable alternatives to petroleum-based plastics. nih.gov

Antibiotic Biosynthesis: The isomeric compound 3-amino-5-hydroxybenzoic acid (AHBA) is the foundational precursor for the entire family of ansamycin antibiotics, which includes the clinically important anti-tuberculosis drug rifamycin. wikipedia.orgnih.gov The AHBA unit initiates the polyketide synthesis that ultimately forms the complex macrocyclic structure of these antibiotics. nih.gov Furthermore, 3,4-AHBA itself is a known metabolic intermediate in the production of the antibiotic grixazone by Streptomyces. researchgate.net

Dye Intermediates: 3,4-AHBA is also recognized as an important intermediate in the synthesis of azo and thioxine dyes, highlighting its utility in the chemical industry. google.com

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of 3-amino-N-ethyl-4-hydroxybenzamide and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a typical HPLC analysis might employ a C18 reversed-phase column. mdpi.com The mobile phase could consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. sigmaaldrich.com Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. mdpi.comsigmaaldrich.com By analyzing the resulting chromatogram, the retention time of the main peak corresponding to this compound can be determined, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. The presence of additional peaks would indicate impurities, which can be further characterized.

Reaction Monitoring: During the synthesis of this compound, HPLC can be used to monitor the consumption of reactants and the formation of the product over time. Small aliquots of the reaction mixture are periodically withdrawn, quenched, and injected into the HPLC system. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more complex mixtures or when higher sensitivity and specificity are required, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After the components are separated by the LC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structural fragments of each component. This is particularly useful for identifying unknown impurities and byproducts in the synthesis of this compound. A comprehensive LC-MS/MS analysis can provide a detailed profile of nitrogen-related plant metabolites, a category that could include derivatives or metabolites of the target compound. nih.gov

A typical LC-MS/MS method might involve hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography. nih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) to look for the specific mass of this compound, or full scan mode to identify all ions within a certain mass range.

Below is an interactive data table summarizing typical HPLC parameters for the analysis of related aminobenzamide compounds.

| Parameter | Value |

| Column | SeQuant® ZIC®-HILIC |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 100mM Ammonium Acetate (B1210297) |

| Gradient | 75% A, 25% B |

| Flow Rate | 0.15 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. For instance, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the amine protons, and the amide proton. rsc.orgmdpi.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the electronic environment and neighboring protons for each hydrogen atom.

¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the ethyl group. rsc.orgmdpi.com This provides a map of the carbon skeleton of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For example, a broad band in the region of 3200-3400 cm⁻¹ would indicate the O-H and N-H stretching vibrations of the hydroxyl and amino groups. mdpi.com A strong absorption band around 1630-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the amide group. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum would show absorption maxima at specific wavelengths, which can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions and is a crucial technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which allows for the determination of the elemental composition of this compound. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as different parts of the molecule will break off in predictable ways.

The following table summarizes the expected spectroscopic data for this compound based on data for similar compounds.

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic, ethyl, amine, and amide protons with characteristic chemical shifts and splitting. rsc.orgmdpi.com |

| ¹³C NMR | Signals for aromatic, carbonyl, and ethyl carbons. rsc.orgmdpi.com |

| IR | Bands for O-H, N-H, and C=O stretching vibrations. mdpi.comnist.gov |

| UV-Vis | Absorption maxima characteristic of the benzamide (B126) chromophore. mdpi.comresearchgate.net |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound and characteristic fragment ions. rsc.orguni.lu |

Application in Biochemical Assays for Compound Detection and Activity Measurement

Biochemical assays are essential for detecting the presence of this compound in biological matrices and for measuring its biological activity.

Detection in Biological Samples: To detect and quantify this compound in biological samples such as blood, urine, or tissue homogenates, a robust sample preparation method is required to remove interfering substances. medipharmsai.com This often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. medipharmsai.com Following sample cleanup, a sensitive analytical method like LC-MS/MS is typically employed for accurate quantification. The use of an internal standard, a compound with similar chemical properties but a different mass, is crucial for correcting for any loss of the analyte during sample preparation and for variations in instrument response.

Activity Measurement: The biological activity of this compound can be assessed using a variety of biochemical assays, depending on its intended target. For example, if the compound is designed as an enzyme inhibitor, an assay would be used to measure the rate of the enzymatic reaction in the presence and absence of the compound. The concentration of the compound that causes a 50% reduction in enzyme activity (the IC₅₀ value) is a common measure of its potency. Similarly, if the compound is being investigated for its effects on cells, cell-based assays can be used to measure parameters such as cell viability, proliferation, or the expression of specific genes or proteins. nih.gov For instance, studies on similar compounds have utilized assays to determine their effects in tumor spheroids and to measure their half-maximal effective concentrations (EC₅₀ values). mdpi.com

The choice of assay will be dictated by the specific research question being addressed and the hypothesized mechanism of action of this compound.

Emerging Research Applications and Interdisciplinary Perspectives

3-Amino-N-ethyl-4-hydroxybenzamide as a Building Block in Materials Science

The multifunctionality of this compound makes it a valuable monomer for creating high-performance polymers and for modifying the surfaces of nanomaterials. Its rigid aromatic core, coupled with reactive amine and hydroxyl groups, allows for its incorporation into robust and functional material architectures.

While direct research on this compound for polymer synthesis is limited, the closely related parent compound, 3-amino-4-hydroxybenzoic acid, is a well-established precursor for producing poly(benzoxazole)s (PBOs). researchgate.net PBOs are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net The synthesis typically involves the polycondensation of diacid monomers derived from 3-amino-4-hydroxybenzoic acid. researchgate.net

The resulting PBOs exhibit high molecular weights and demonstrate ultrahigh thermal resistance, with decomposition temperatures exceeding 400 °C. researchgate.net The presence of the benzoxazole (B165842) ring, formed by the cyclization of the amino and hydroxyl groups with a carboxylic acid, imparts this remarkable stability. It is plausible that this compound could be utilized in a similar fashion to create novel PBO derivatives. The N-ethyl group would remain as a pendant group on the polymer backbone, potentially modifying the polymer's solubility, processability, and intermolecular interactions without compromising the thermal stability of the PBO backbone.

Table 1: Thermal Properties of Bio-based Polybenzoxazoles (PBOs) Derived from 3-Amino-4-hydroxybenzoic Acid

| Property | Value | Reference |

|---|---|---|

| Weight Average Molecular Weight ( g/mol ) | 5.70–7.20 × 10⁴ | researchgate.net |

| 10% Weight Loss Temperature (T10) | > 400 °C | researchgate.net |

The functional groups on this compound make it a candidate for the surface functionalization of various nanomaterials. The aromatic ring can engage in π-π stacking interactions with graphitic nanomaterials like carbon nanotubes or graphene. The amine and hydroxyl groups can be used for covalent attachment to the surface of nanoparticles, thereby altering their surface chemistry and improving their dispersion in different media. This functionalization can be crucial for integrating nanomaterials into polymer composites or for biomedical applications where surface properties dictate biological interactions.

Utility in Peptide Synthesis and Biochemical Probe Development (referencing related aminohydroxybenzoic acids)

In the realm of biochemistry, aminohydroxybenzoic acids and their derivatives are valuable tools. While specific examples for this compound are not prevalent, the general utility of this class of compounds is well-documented.

Peptide synthesis often requires protecting groups to prevent unwanted side reactions. peptide.comwikipedia.orglibretexts.org Related aminohydroxybenzoic acid structures can be incorporated into peptide chains to introduce specific functionalities or to act as non-natural amino acid residues. masterorganicchemistry.com The amine and carboxyl-like (amide) functionalities allow them to be integrated into a peptide backbone using standard solid-phase or solution-phase synthesis techniques. merckmillipore.com The hydroxyl and N-ethyl groups would then serve as unique side chains, potentially influencing the peptide's conformation, receptor binding, or metabolic stability.

Furthermore, these molecules can serve as scaffolds for developing biochemical probes. For instance, fluorescent dyes can be attached to the amine or hydroxyl groups, creating probes to study biological processes. biorxiv.org A recent study detailed the development of fluorescent probes based on BODIPY dyes for the sensitive identification of amino acids, showcasing a relevant application of functionalized molecules in biochemical analysis. biorxiv.org

Future Directions in Drug Discovery and Lead Optimization (Preclinical Focus)

The structure of this compound contains features common to many biologically active compounds, suggesting its potential as a scaffold in drug discovery. The process of lead optimization aims to refine the properties of a promising compound to enhance its efficacy, potency, and safety profile. biobide.com This often involves modifying a lead structure to improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Structural simplification is a key strategy in lead optimization to reduce molecular complexity and improve pharmacokinetic profiles. scienceopen.com The relatively simple yet functionalized structure of this compound makes it an attractive starting point or fragment for medicinal chemistry campaigns. For example, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including cancer. nih.gov This highlights the potential for related benzamide (B126) structures to serve as a basis for developing targeted therapies.

Computational Drug Design and Virtual Screening Initiatives

Computational methods are increasingly used to accelerate drug discovery. researchgate.net Virtual screening involves the use of computer models to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The structure of this compound can be included in such virtual libraries.

Molecular docking studies, a key component of computational drug design, predict the preferred orientation of a molecule when bound to a receptor. This information helps in understanding the molecular basis of a drug's activity and in designing more potent inhibitors. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have utilized docking and molecular dynamics to design potent inhibitors of Rho-associated kinase-1 (ROCK1), a target for cardiovascular diseases. peerj.com Similar computational approaches could be applied to this compound to explore its potential interactions with various biological targets and guide the synthesis of new, more active derivatives. The predicted binding free energies and interaction modes can help prioritize which compounds to synthesize and test, saving time and resources in the drug development process. peerj.commdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C9H12N2O2 |

| 3-Amino-4-hydroxybenzoic acid | C7H7NO3 bldpharm.com |

| Poly(benzoxazole) | (C7H3NO)n |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) | C13H21N3O nih.govresearchgate.net |

| 3-amino-4-hydroxy-benzenesulfonamide | C6H8N2O3S nih.gov |

| N-ethyl-4-(pyridin-4-yl)benzamide | C14H14N2O peerj.com |

| Ethyl 4-Amino-3-hydroxybenzoate | C9H11NO3 bldpharm.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-amino-N-ethyl-4-hydroxybenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step sequence, starting with the condensation of 3-amino-4-hydroxybenzoic acid derivatives with ethylamine under acidic or basic conditions. Key steps include:

- Amidation : Use coupling agents like EDCl/HOBt or DCC to facilitate amide bond formation between the carboxylic acid and ethylamine .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .

- Optimization : Reaction pH (6–8), temperature (25–40°C), and stoichiometric ratios (1:1.2 for amine:acid) significantly impact yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm the amide bond (δ 8.0–8.5 ppm for CONH) and hydroxyl/amino groups (broad peaks at δ 5–6 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H]⁺ at m/z 195.1 .

Q. What safety protocols are essential during handling and synthesis?

- Risk Mitigation :

- Hazard Analysis : Evaluate risks associated with reagents (e.g., ethylamine’s flammability) using guidelines from Prudent Practices in the Laboratory .

- Mutagenicity : Ames testing suggests low mutagenic risk, but use fume hoods and PPE (gloves, lab coats) during synthesis .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Workflow :

- Data Collection : Use high-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) .

- Structure Solution : SHELXD for phase determination via direct methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions between hydroxyl and amino groups) .

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. enzyme inhibition) be resolved?

- Approach :

- Assay Standardization : Compare IC₅₀ values across studies using identical buffer systems (e.g., PBS vs. Tris-HCl) and enzyme sources (recombinant vs. cell lysates) .

- SAR Analysis : Modify substituents (e.g., replacing the ethyl group with bulkier alkyl chains) to isolate effects on specific targets .

- Computational Modeling : Docking studies (AutoDock Vina) can predict binding modes to enzymes like NADPH oxidase or cytochrome P450 .

Q. What strategies guide structure-activity relationship (SAR) studies for benzamide derivatives?

- Framework :

- Functional Group Variation : Test analogs with halogenated (Cl, F) or electron-withdrawing (NO₂) groups at the 4-position to modulate electron density and binding affinity .

- Bioisosteric Replacement : Substitute the hydroxyl group with methoxy or trifluoromethyl to enhance metabolic stability .

- Data Tables :

| Derivative | Substituent (R) | IC₅₀ (μM, NADPH Oxidase) | LogP |

|---|---|---|---|

| Parent Compound | -OH | 12.3 ± 1.2 | 1.45 |

| 4-NO₂ Analog | -NO₂ | 8.7 ± 0.9 | 1.92 |

| 4-CF₃ Analog | -CF₃ | 6.1 ± 0.5 | 2.34 |

- Source : Modified from PubChem SAR data for benzamide derivatives .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Proposed Mechanism :

- Antioxidant Activity : The hydroxyl and amino groups donate hydrogen atoms to quench free radicals (e.g., DPPH assay, EC₅₀ = 18.5 μM) .

- Enzyme Inhibition : Competitive binding to the active site of kinases (e.g., EGFR) via hydrogen bonding with catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.